molecular formula C11H13NO2 B1394717 3-Azetidinyl 2-phenylacetate CAS No. 1220037-63-7

3-Azetidinyl 2-phenylacetate

Cat. No. B1394717
M. Wt: 191.23 g/mol
InChI Key: WMXQZZAXUAHASG-UHFFFAOYSA-N
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Description

3-Azetidinyl 2-phenylacetate is a compound used for pharmaceutical testing . It has a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol.


Synthesis Analysis

Azetidines, including 3-Azetidinyl 2-phenylacetate, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen significant advances, including methods such as ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents, and strain-release homologation . A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was prepared from N-Boc-3-azetidinone employing the Horner-Wadsworth-Emmons reaction, rhodium(I)-catalyzed conjugate addition of arylboronic acids, and subsequent elaborations .


Molecular Structure Analysis

The molecular structure of 3-Azetidinyl 2-phenylacetate is characterized by a four-membered azetidine ring attached to a phenyl group and an acetate group. The structure is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization . Azetidinyl-substituted compounds have shown improved efficiency in photochemical processes, with the photorelease reactions of azetidinyl-substituted compounds being 2- to 5-fold higher than the corresponding diethylamino coumarins .

Scientific Research Applications

Cholesterol Absorption Inhibition

3-Azetidinyl 2-phenylacetate derivatives have been synthesized and evaluated for their biological activity as cholesterol absorption inhibitors. Studies have revealed a series of 3-(3′-arylpropenyl)-2-azetidinones and their analogs demonstrating significant activity in inhibiting cholesterol absorption, indicating their potential application in treating hypercholesterolemia and related cardiovascular disorders (Rosenblum et al., 2000).

Antitumor Agents

Compounds derived from 3-Azetidinyl 2-phenylacetate, such as 3-phenoxy-1,4-diarylazetidin-2-ones, have been found to exhibit potent antiproliferative properties against cancer cells, including breast cancer cells. These compounds have been shown to inhibit tubulin polymerization, disrupt microtubular structure, induce G2/M arrest, and trigger apoptosis, positioning them as promising candidates for anticancer drug development (Greene et al., 2016).

Antimicrobial Activities

Several derivatives of 3-Azetidinyl 2-phenylacetate have demonstrated pronounced antimicrobial activity. For instance, 2-azetidinyl-4-quinazolinone derivatives have shown significant effects against various microbes, indicating their potential use as antimicrobial agents in pharmaceutical applications (Patel & Patel, 2011).

Anti-inflammatory Effects

Derivatives of 3-Azetidinyl 2-phenylacetate, such as α-amino-β-lactam carbamic acid esters, have been identified as potent inhibitors of NAAA, exhibiting profound anti-inflammatory effects in animal models. This suggests their potential application in the treatment of pain and inflammation (Nuzzi et al., 2016).

Antibacterial and Antitubercular Activities

Trihydroxy benzamido azetidin-2-one derivatives have been synthesized and characterized, exhibiting good antibacterial and antitubercular activities. This highlights their potential application in treating bacterial and tubercular infections (Ilango & Arunkumar, 2011).

Safety And Hazards

While specific safety and hazard information for 3-Azetidinyl 2-phenylacetate is not available, it is generally advised to handle chemical substances with care, avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

Azetidines, including 3-Azetidinyl 2-phenylacetate, have seen remarkable advances in their chemistry and reactivity . Future research is likely to focus on further understanding the synthesis, reactivity, and application of azetidines, with a focus on the most recent advances, trends, and future directions .

properties

IUPAC Name

azetidin-3-yl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14-10-7-12-8-10)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXQZZAXUAHASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309893
Record name 3-Azetidinyl benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azetidinyl 2-phenylacetate

CAS RN

1220037-63-7
Record name 3-Azetidinyl benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinyl benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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